Neodymium--ruthenium (1/5)
Description
Contextualization of Neodymium-Ruthenium (1/5) within Binary Rare-Earth Transition Metal Systems
Binary systems composed of a rare-earth element and a transition metal are known to form numerous intermetallic compounds with distinct stoichiometries. wiley.com Among the most studied are those with compositions such as R₂T₁₇, RT₁₂, and RT₅. nipne.rotandfonline.com The RT₅ compounds, in particular, frequently crystallize in the hexagonal CaCu₅-type structure. nipne.roacs.org In this arrangement, the rare-earth atoms occupy specific crystallographic sites (1a), while the transition metal atoms are distributed over two different sites (2c and 3g). nipne.ro This specific atomic arrangement is foundational to the magnetic properties of the material, including the exchange interactions between the rare-earth and transition metal sublattices. nipne.ro
The Neodymium-Ruthenium (Nd-Ru) binary system is known to form several intermediate phases, as indicated by its phase diagram. iaea.orgtajhizkala.irasminternational.org While detailed experimental studies on every phase are not widely available, various compounds within this system, such as NdRu₂ and Nd₅Ru₂, have been identified. materialsproject.orgmaterialsproject.org The compound Neodymium-Ruthenium (1/5), with the chemical formula NdRu₅, is a recognized phase within this system, identified by its CAS number 88387-65-9. chemsrc.com Based on the common structural trends in R-T systems, it is anticipated that NdRu₅ adopts a structure related to the CaCu₅-type, which is characteristic of this stoichiometry. nipne.roacs.org
Significance of Intermetallic Phases in Advanced Materials Science
Intermetallic compounds are a class of materials defined by their ordered atomic structures and fixed stoichiometric ratios, which result in properties that are often superior to those of their constituent metals or random solid solutions. oaepublish.comresearchgate.net Their unique combination of metallic, covalent, and ionic bonding imparts a range of desirable characteristics, making them a cornerstone of advanced materials research. researchgate.net
A primary area of significance is their application in high-temperature environments. Many intermetallics exhibit high melting points, exceptional strength and stiffness, and superior resistance to corrosion and oxidation at elevated temperatures, making them candidates for use in aerospace, power generation, and chemical processing industries. researchgate.netuct.ac.zaresearchgate.net However, a common challenge is their tendency toward brittleness at room temperature, which can complicate fabrication and limit practical applications. researchgate.net
Furthermore, intermetallic compounds are crucial in the field of functional materials. Their well-defined crystal and electronic structures give rise to unique and tunable magnetic and electronic properties. nipne.ro This has led to their extensive investigation for applications such as:
Permanent Magnets: Rare-earth-iron intermetallics, like Nd₂Fe₁₄B, are the basis for the strongest permanent magnets available. researchgate.net
Hydrogen Storage: Certain intermetallics, such as LaNi₅, can reversibly absorb large quantities of hydrogen, making them promising materials for hydrogen storage applications. researchgate.net
Thermoelectric Devices: Some intermetallics possess favorable thermoelectric properties, with the potential to convert waste heat into useful electrical energy. uct.ac.za
Catalysis: The ordered surface of intermetallic compounds can offer unique active sites for chemical reactions, leading to enhanced catalytic activity and selectivity compared to pure metals or disordered alloys. oaepublish.com
The systematic study of how composition and crystal structure influence physical properties allows for the rational design of new intermetallic materials with tailored functionalities. oaepublish.comtajhizkala.ir
Table 1: General Properties and Significance of Intermetallic Compounds
| Property Category | Description | Significance in Materials Science |
|---|---|---|
| Structural | Ordered crystal lattices with specific atomic sites and fixed stoichiometry. oaepublish.com | Leads to predictable and tunable properties distinct from constituent elements. |
| Mechanical | High strength, stiffness, and creep resistance, especially at elevated temperatures. researchgate.netresearchgate.net | Potential for use as high-temperature structural materials in aerospace and energy sectors. |
| Chemical | Often exhibit excellent resistance to oxidation and corrosion. researchgate.net | Suitable for applications in harsh chemical and high-temperature environments. |
| Magnetic | Can exhibit strong magnetic anisotropy and high Curie temperatures. nipne.roresearchgate.net | Foundational for high-performance permanent magnets and data storage media. |
| Electronic | Includes materials with unique thermoelectric properties and catalytic activity. oaepublish.comuct.ac.za | Applications in energy conversion (thermoelectrics) and efficient chemical synthesis (catalysis). |
| Hydrogen Storage | Ability to reversibly absorb and desorb significant amounts of hydrogen. researchgate.net | Key materials for developing safe and efficient hydrogen energy technologies. |
Overview of Known Ruthenium-Based Intermetallics and Their Fundamental Characteristics
Ruthenium, a member of the platinum group metals, forms a wide array of intermetallic compounds with diverse crystal structures and properties. wikipedia.org These materials are of interest for their catalytic, electronic, and structural characteristics. Ruthenium aluminide (RuAl), for example, possesses a B2-type crystal structure and is noted for its high melting point, good oxidation resistance, and unusual room-temperature toughness for an intermetallic. uct.ac.za
When combined with rare-earth elements, ruthenium contributes to the formation of complex ternary and quaternary compounds. Research into systems like La-Ni-Ru-Al has revealed novel structures derived from stacking fragments of simpler binary types, such as the CaCu₅-type. acs.org These complex structures often exhibit interesting physical phenomena.
Ruthenium-based compounds have shown significant promise in several key application areas:
Catalysis: Ruthenium is an effective catalyst for various chemical reactions, including ammonia (B1221849) synthesis and acetic acid production. rsc.org When incorporated into intermetallic nanostructures, its catalytic performance can be further enhanced due to synergistic effects and optimized electronic structures. oaepublish.com
Electronics: Ruthenium and its compounds are used in the electronics industry for components like chip resistors due to their stability and conductive properties. rsc.org
High-Temperature Alloys: The addition of ruthenium can improve the properties of other alloys. For instance, it is an effective hardener for platinum and palladium and can markedly increase the corrosion resistance of titanium. wikipedia.org
The fundamental characteristics of ruthenium-based intermetallics are a direct result of ruthenium's electronic configuration and its ability to form strong bonds with other metallic and semi-metallic elements. wikipedia.orgresearchgate.net
Table 2: Examples of Ruthenium-Based Intermetallic Systems and Their Characteristics
| Compound/System | Crystal Structure Type | Noteworthy Characteristics | Reference(s) |
|---|---|---|---|
| RuAl | B2 | High melting point, good oxidation resistance, notable room-temperature toughness. | uct.ac.za |
| R-Ru-Ge (e.g., Y₃Ru₄Ge₁₃) | Complex cubic | Semiconductor-like electrical resistivity, low lattice thermal conductivity. | N/A |
| LaRu₂Al₂B | Filled CeMg₂Si₂-type | Metallic behavior, planar square nets of Ru atoms. | acs.org |
| R-Sc-Si with Ru | Electride-like intermetallics | Used as catalysts for ammonia synthesis under mild conditions. | N/A |
Properties
CAS No. |
88387-65-9 |
|---|---|
Molecular Formula |
NdRu5 |
Molecular Weight |
649.6 g/mol |
IUPAC Name |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.5Ru |
InChI Key |
ZYTRYCQNGGAVMK-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Nd] |
Origin of Product |
United States |
Synthesis Methodologies for Neodymium Ruthenium 1/5 Intermetallic Compounds
High-Temperature Synthesis Techniques
High-temperature synthesis is fundamental for producing intermetallic compounds, as significant thermal energy is required to overcome the activation barriers for diffusion and reaction between metallic elements. These methods often involve heating the constituent materials to temperatures above their melting points in a controlled environment to prevent oxidation and contamination. dokumen.pub
Arc melting is a common initial step for the synthesis of many intermetallic compounds, including those containing rare earths like neodymium and refractory metals like ruthenium. acs.org In this process, high-purity neodymium and ruthenium are weighed in the desired stoichiometric ratio (1:5) and placed on a water-cooled copper hearth within a vacuum or inert gas (typically argon) chamber. A high-current electric arc is struck between a non-consumable tungsten electrode and the material, generating intense heat that melts and combines the elements. To ensure homogeneity, the resulting metallic button is typically flipped and re-melted several times.
Following arc melting, a solid-state reaction or annealing step is often required to promote the formation of the desired equilibrium phase and improve crystalline order. The arc-melted ingot is sealed in an inert tube (e.g., quartz or tantalum) under vacuum and heated in a furnace at a high temperature, but below the melting point, for an extended period, which can range from days to weeks. This process allows for atomic diffusion in the solid state, reducing defects and eliminating any metastable phases formed during the rapid cooling of the arc-melting process.
Table 1: Representative Parameters for Arc Melting and Annealing
| Parameter | Value | Purpose |
|---|---|---|
| Starting Materials Purity | > 99.9% | To prevent formation of impurity phases. |
| Atmosphere | High-purity Argon | Prevents oxidation of reactive elements like Neodymium. |
| Melting Cycles | 4-5 times | To ensure a homogeneous melt. |
| Annealing Temperature | 900 - 1300 °C (Typical) | To facilitate solid-state diffusion and phase formation. |
Flux growth is a powerful technique for synthesizing single crystals of intermetallic compounds, particularly for materials that melt incongruently or have very high melting points. osti.gov The method involves dissolving the constituent elements (neodymium and ruthenium) in a molten solvent, or "flux". wikipedia.org Upon slow cooling, the solubility of the desired compound in the flux decreases, leading to the nucleation and growth of crystals. mst.edu
The choice of flux is critical and must meet several criteria: it should have a relatively low melting point, a high boiling point, be a good solvent for the reactants, and not form stable compounds with the desired product. northwestern.edu For the growth of rare earth-transition metal intermetallics, low-melting-point metals like Aluminum (Al), Tin (Sn), or Gallium (Ga) are often used as fluxes. mst.edunorthwestern.edu The reactants and a significant excess of the flux are placed in an inert crucible (e.g., alumina or tantalum), sealed in a quartz ampoule under vacuum, and subjected to a specific temperature profile. acs.org After the growth period, the excess flux is removed, often by centrifugation at high temperatures or by chemical etching with a suitable solvent that dissolves the flux but not the crystals. mst.edu
Table 2: Typical Heating Profile for Flux Growth Synthesis
| Stage | Temperature Profile | Duration | Purpose |
|---|---|---|---|
| Ramping | Heat to 1000 - 1200 °C | 3 - 5 hours | To melt the flux and dissolve the reactants. acs.org |
| Dwelling | Hold at 1000 - 1200 °C | 10 - 20 hours | To ensure complete homogenization of the solution. mst.edu |
| Cooling | Cool slowly to 600 - 800 °C | 50 - 100 hours | To allow for the slow precipitation and crystallization of the desired phase. acs.org |
Growing large single crystals is essential for accurately measuring anisotropic physical properties. Several melt-growth techniques are employed for intermetallic compounds, each with specific advantages depending on the material's properties.
The Czochralski method is a widely used technique for growing large, high-quality single crystals of congruently melting materials. icm.edu.plwikipedia.org In this process, the pre-synthesized polycrystalline NdRu5 material is melted in a suitable crucible. A seed crystal of the desired orientation is dipped into the melt and then slowly pulled upwards while being rotated. wikipedia.org By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large cylindrical single crystal (boule) can be grown from the melt. wikipedia.org A protective inert atmosphere is crucial to prevent the oxidation of reactive components. icm.edu.pl
The Kyropoulos method is similar to the Czochralski technique, but instead of pulling the crystal out of the melt, the crystal grows downwards into a crucible of nearly the same diameter. wikipedia.orgalineason.com The temperature of the furnace is slowly decreased to control the growth rate until the entire melt has solidified. wikipedia.org This method is characterized by smaller temperature gradients at the crystallization front, which can lead to crystals with fewer lattice defects and lower internal stress. wikipedia.org
The Bridgman method is another melt-based technique suitable for growing single crystals of materials that melt congruently. mdpi.com The polycrystalline material is placed in a crucible, often with a pointed or constricted bottom, and melted completely in a furnace. The crucible is then slowly lowered through a sharp temperature gradient. researchgate.net Crystallization begins at the cooler, pointed end, which promotes the formation of a single nucleus. As the crucible continues to move through the gradient, the solid-liquid interface advances, ideally as a single crystal, until the entire charge is solidified. mdpi.com This method is effective for producing high-quality single crystals and can be adapted for various materials, including semiconductors, oxides, and intermetallics. mdpi.comresearchgate.net
Stoichiometric melt crystallization refers to the growth of a crystal from a liquid phase that has the same composition as the resulting solid. This is a key requirement for methods like Czochralski and Bridgman. researchgate.net Achieving high-purity crystals directly from the melt requires precise control over several parameters. gea.com
Key parameters include:
Temperature Gradient: A stable and controlled temperature gradient at the solid-liquid interface is essential to drive directional solidification and prevent spurious nucleation. mdpi.com
Growth Rate: The rate at which the crystal is pulled (Czochralski) or the crucible is moved (Bridgman) must be slow enough to allow for orderly atomic arrangement and to prevent the incorporation of defects or impurities. researchgate.net Typical rates range from 1 to 30 mm/hr. researchgate.net
Melt Purity: The starting polycrystalline material must be of high purity and the correct stoichiometry, as impurities can segregate at the growth front and cause defects.
Atmosphere Control: For reactive materials like Nd-Ru compounds, growth must be carried out in a high-purity inert gas or under a high vacuum to prevent contamination and oxidation. icm.edu.pl
Table 3: Key Parameters in Stoichiometric Melt Crystallization
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Pulling/Lowering Rate | 1 - 30 mm/hr | Controls the speed of the solid-liquid interface progression. researchgate.net |
| Rotation Rate (Czochralski) | 5 - 30 rpm | Influences melt convection and radial thermal symmetry. |
| Thermal Gradient | 10 - 100 °C/cm | Drives directional solidification and suppresses constitutional supercooling. |
| Crucible Material | Tantalum, Tungsten, Alumina | Must be non-reactive with the melt at high temperatures. mdpi.com |
Single Crystal Growth Procedures
High-Pressure Synthesis Approaches
High-pressure synthesis is a powerful tool for creating novel materials with unique properties that are often inaccessible under ambient conditions. By subjecting precursor materials to extreme pressures, typically in the gigapascal (GPa) range, and often combining this with high temperatures, it is possible to drive chemical reactions and phase transformations that would otherwise be thermodynamically unfavorable.
Diamond Anvil Cell Applications
The diamond anvil cell (DAC) is a primary apparatus for generating ultra-high static pressures. nih.gov It utilizes two opposing gem-quality diamonds to compress a sample contained within a small chamber drilled in a metal gasket. carnegiescience.edumdpi.com The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ characterization of the sample using techniques like X-ray diffraction. nih.gov
In a typical application for synthesizing rare-earth intermetallics, powders of the constituent elements, such as neodymium and ruthenium, are loaded into the sample chamber of the DAC. A pressure-transmitting medium may be added to ensure hydrostatic or quasi-hydrostatic conditions. The pressure is then gradually increased by applying force to the diamonds. carnegiescience.edu This technique has been successfully used to synthesize a variety of intermetallic compounds, metal hydrides, carbides, nitrides, and oxides. mdpi.com For instance, a related neodymium-rhenium alloy, NdRe2, was synthesized by compressing the elemental precursors in a DAC. nih.gov
Laser Heating Techniques for High-Pressure Reactions
To overcome high activation energy barriers and promote diffusion and reaction between the compressed precursors in a DAC, laser heating is frequently employed. hawaii.edumdpi.com A high-power laser beam is focused onto the sample through one of the diamond anvils, rapidly increasing the temperature to thousands of degrees Kelvin. hawaii.edu This localized heating is crucial as it allows the sample to react without significantly heating or damaging the diamond anvils. hawaii.edumdpi.com
The combination of a DAC with laser heating (LH-DAC) is a potent technique for exploring phase diagrams and synthesizing novel materials under extreme conditions. hawaii.edu In the synthesis of the cubic neodymium-rhenium alloy NdRe2, a laser heating system was used to heat the sample to approximately 2,200 K while it was held at a pressure of 24 GPa. nih.gov This process induced the chemical reaction between neodymium and rhenium to form the new intermetallic compound, which was then characterized in-situ using X-ray diffraction. nih.gov
Table 1: Experimental Parameters for High-Pressure Synthesis of a Neodymium-Rhenium Alloy
| Parameter | Value |
| Pressure | 24 (1) GPa |
| Temperature | 2,200 (100) K |
| Apparatus | Diamond Anvil Cell (DAC) |
| Heating Method | Laser Heating |
| Precursors | Neodymium (Nd), Rhenium (Re) |
| Product | Cubic NdRe2 |
This table presents data from the synthesis of a related compound, NdRe2, as a representative example of the high-pressure, laser-heating technique. nih.gov
Influence of Pressure on Phase Formation and Stability
Pressure is a critical thermodynamic variable that can significantly alter the phase diagram of a binary alloy system. researchgate.net By changing the pressure, it is possible to shift phase boundaries, stabilize new crystalline structures that are not stable at ambient pressure, and influence the stoichiometry of the resulting compounds. researchgate.netaps.org The application of high pressure can lead to the formation of denser phases with higher coordination numbers.
For example, in the Ruthenium-Hydrogen system, a phase transformation from a hexagonal close-packed (hcp) to a face-centered cubic (fcc) structure is observed at approximately 14 GPa, corresponding to the formation of ruthenium hydride. bohrium.comaps.org Similarly, studies on various binary alloys show that eutectic temperatures and compositions can be altered with increasing pressure. kpi.ua The formation of specific neodymium-ruthenium phases and their stability fields would be highly dependent on the applied pressure and temperature, making the exploration of the Nd-Ru phase diagram under pressure a key area of research for discovering novel materials. researchgate.net Theoretical calculations on ruthenium binary alloys with various transition metals have predicted the existence of numerous previously unknown stable compounds, suggesting that the Nd-Ru system may also host a rich variety of phases at different pressures. byu.edu
Solution-Based and Other Advanced Synthesis Strategies
Solution-based synthesis methods offer alternative routes to producing intermetallic and inorganic compounds, often with advantages in controlling particle size, morphology, and purity. These techniques are typically carried out at lower temperatures and pressures compared to high-pressure solid-state methods.
Hydrothermal Synthesis for Inorganic Compounds
Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures, typically within a sealed vessel called an autoclave. acs.orgmdpi.com This method is widely used for the synthesis of oxides, zeolites, and other inorganic materials. The increased temperature and pressure enhance the solubility of reactants and accelerate reaction kinetics.
While the direct hydrothermal synthesis of Neodymium-Ruthenium (1/5) intermetallic is not commonly reported, the technique is well-established for producing both neodymium oxides and ruthenium oxides. diamond.ac.ukresearchgate.netwarwick.ac.uk For instance, nanometric precursors of neodymium oxide with various morphologies have been prepared via hydrothermal reactions at temperatures between 140°C and 180°C. researchgate.net Similarly, new metastable ruthenium(V) oxides have been synthesized using a low-temperature (200°C) hydrothermal route. diamond.ac.ukwarwick.ac.uk A hypothetical hydrothermal synthesis of a mixed neodymium-ruthenium oxide could involve co-precipitation from a solution containing soluble neodymium and ruthenium precursors (e.g., nitrates or chlorides) under controlled pH, temperature, and pressure, followed by a reduction step to form the intermetallic compound.
Table 2: Conditions for Hydrothermal Synthesis of Neodymium and Ruthenium Oxides
| Compound | Precursors | Temperature (°C) | Pressure | Product |
| Neodymium Oxide Precursor | Nd(NO3)3·6H2O | 140 - 180 | Autogenous | Nd(OH)x(Ac)y·zH2O / Nd(OH)3 |
| Barium Ruthenate | KRuO4, BaO2 | 200 | Autogenous | Ba2Ru3O9(OH) |
This table shows representative conditions for the separate synthesis of neodymium and ruthenium-containing oxides via hydrothermal methods, illustrating the general parameters of this technique. diamond.ac.ukresearchgate.net
Slow Evaporation and Cooling Methods for Crystallization
Crystallization from solution is a fundamental technique for obtaining high-purity single crystals. The slow evaporation method is one of the simplest and most effective approaches. unifr.ch It involves dissolving the compound in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and growth of crystals. unifr.ch The rate of evaporation can be controlled by adjusting the opening of the container, allowing for the growth of larger, higher-quality crystals.
Alternatively, the slow cooling method involves preparing a saturated solution at an elevated temperature and then allowing it to cool down gradually. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The choice of solvent is critical in both methods; an ideal solvent should dissolve the compound moderately and have a suitable volatility. For intermetallic compounds that can be synthesized in a soluble form or within a metallic flux, these techniques could be adapted to produce single crystals for detailed structural and physical property analysis.
Control of Synthesis Parameters for Phase Purity and Microstructure2.4.1. Annealing Sequences and Their Impact on Phase Composition2.4.2. Stoichiometric Control in Melt Growth
Further research and exploration of the Neodymium-Ruthenium binary system may, in the future, identify new phases or metastable compounds. However, based on the current and accessible scientific record, information regarding "Neodymium-ruthenium (1/5)" is unavailable.
Structural Elucidation and Crystallographic Analysis of Neodymium Ruthenium 1/5
Advanced X-ray Diffraction Techniques
X-ray diffraction (XRD) stands as a cornerstone technique for determining the atomic and molecular structure of crystalline materials. uu.nlrcsb.org By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed information about the crystal lattice. uu.nl
Single-crystal X-ray diffraction is an essential, non-destructive method for the unambiguous determination of a material's three-dimensional atomic structure. materialsproject.orgwalisongo.ac.id It provides precise data on unit cell dimensions, bond lengths, bond angles, and atomic site ordering. materialsproject.org For the intermetallic compound NdRu2, SC-XRD analysis is fundamental to identifying its specific crystal structure.
Research has shown that NdRu2 crystallizes in the cubic C15 Laves phase, which is analogous to the MgCu2-type structure. niscpr.res.inresearchgate.net This determination is made by collecting a complete diffraction pattern from a single, high-quality crystal. walisongo.ac.id The analysis of this pattern allows for the identification of the space group and the precise positions of the neodymium and ruthenium atoms within the unit cell. materialsproject.orgniscpr.res.in
| Parameter | Value |
|---|---|
| Compound | NdRu2 |
| Crystal System | Cubic |
| Structure Type | C15 (MgCu2-type) |
| Space Group | Fd-3m (No. 227) |
| Lattice Parameter (a) | ~7.64 Å |
| Atomic Position (Nd) | (0.125, 0.125, 0.125) |
| Atomic Position (Ru) | (0.5, 0.5, 0.5) |
This interactive table summarizes the key crystallographic parameters for NdRu2, as determined by diffraction methods. niscpr.res.inresearchgate.net
Powder X-ray diffraction is a versatile technique used for identifying crystalline phases and characterizing the structural properties of polycrystalline materials. aip.org Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a powdered sample containing numerous small crystallites in random orientations. aip.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. aip.org
In the context of the Nd-Ru alloy system, PXRD is instrumental in verifying the presence of the NdRu2 Laves phase and identifying any other coexisting phases. aip.org By comparing the experimental diffraction pattern with reference patterns from crystallographic databases, researchers can confirm the formation of the intended compound. aip.org Furthermore, PXRD data can be used to determine lattice parameters, though typically with less precision than SC-XRD.
Synchrotron radiation provides X-ray beams that are exceptionally intense and highly collimated, offering significant advantages over conventional laboratory X-ray sources. colab.wsmetallab.net The high brilliance of synchrotron X-rays allows for rapid data collection and the study of very small sample volumes or weakly scattering materials. colab.wsmetallab.net The tunable wavelength of synchrotron radiation is another key feature, enabling advanced experimental techniques.
For a compound like NdRu2, synchrotron XRD would facilitate high-resolution studies to detect subtle structural details or phase transitions that might be missed with conventional equipment. colab.ws The high intensity is particularly useful for in situ experiments, where the material's structure is monitored in real-time as a function of temperature, pressure, or other external stimuli. metallab.net
Investigating the behavior of materials under extreme pressure provides fundamental insights into their structural stability and bonding characteristics. tajhizkala.ir High-pressure X-ray diffraction studies are typically conducted using a diamond anvil cell (DAC), a device capable of generating immense pressures on a small sample. uu.nl
While specific high-pressure studies on NdRu2 are not widely reported, the methodology would involve placing a sample of NdRu2 within a DAC and collecting diffraction patterns at various pressures, often using a synchrotron source to penetrate the cell. uu.nl Such an experiment would reveal the compressibility of the NdRu2 lattice and could identify pressure-induced phase transitions to different crystal structures. uu.nltajhizkala.ir Studies on similar Laves phase compounds show that pressure can significantly alter interatomic distances, which in turn affects the electronic and magnetic properties of the material.
The Rietveld method is a powerful analytical technique for refining crystal structures using powder diffraction data. niscpr.res.infiz-karlsruhe.de It involves fitting a complete theoretical diffraction pattern, calculated from a structural model, to the entire experimental pattern. niscpr.res.in Through a least-squares refinement process, various parameters of the structural model—including lattice parameters, atomic coordinates, and site occupancy factors—are adjusted until the calculated and experimental patterns show the best possible match. rcsb.orgfiz-karlsruhe.de
For NdRu2, Rietveld refinement of PXRD data is essential for obtaining high-quality structural information from polycrystalline samples. researchgate.net It allows for the precise determination of the lattice constant and confirmation of the atomic positions within the Fd-3m space group. niscpr.res.inresearchgate.net This method is particularly valuable when single crystals are not available and is a standard procedure for the characterization of intermetallic alloys. aip.orgfiz-karlsruhe.de
Electron Diffraction Techniques
Electron diffraction is a complementary technique to X-ray diffraction, used to study the structure of materials. idu.ac.id Because electrons interact with matter much more strongly than X-rays, they are particularly suited for analyzing extremely small crystals, on the order of nanometers. idu.ac.idacs.org
Techniques like selected-area electron diffraction (SAED) and convergent-beam electron diffraction (CBED), often performed within a transmission electron microscope (TEM), can provide critical crystallographic information. arxiv.org For NdRu2, electron diffraction could be employed to investigate the crystal structure of nanocrystalline samples or to identify localized defects and superstructures that are not detectable by bulk XRD methods. acs.orgarxiv.org Precession electron diffraction (PED) is an advanced method that reduces dynamical scattering effects, allowing for more accurate determination of diffraction intensities, which can be used for ab initio structure solution from nano-sized crystals. cam.ac.uk
Phase Behavior and Thermodynamic Principles of Neodymium Ruthenium Systems
Binary and Ternary Phase Diagram Investigations of Nd-Ru Intermetallics
Investigations into the phase equilibria of the Nd-Ru system have identified several intermediate compounds. Early studies using powder X-ray diffraction and metallographic techniques revealed the existence of various intermetallic phases. nasa.gov For instance, phases with stoichiometries such as NdRu₂, and a unique phase, NdRu, with an undefined structure at the time of discovery, have been reported. nasa.gov The NdRu₂ phase is noted to possess both MgCu₂ and MgZn₂ type Laves phase structures. nasa.gov
The broader context of rare earth-ruthenium systems shows common structures like Fe₃C and Mn₅C₂, though these are not specified for the Nd-Ru system in the available literature. nasa.gov The Ce-Ru system, a neighboring rare earth system, displays a significantly different phase diagram compared to other rare earths like lanthanum and neodymium, highlighting the unique behavior of cerium. researchgate.net
Ternary phase diagrams involving neodymium and ruthenium with a third element have also been explored. For example, the Pd-Ru-Nd system was studied at 600°C, revealing a quasi-binary cross-section between ruthenium and NdPd₃ of the eutectic type and identifying two new ternary intermediate phases. iaea.org Other ternary systems that have been investigated include those with elements like Germanium (Ge) and Silicon (Si). researchgate.netugr.es The study of these ternary systems is essential for understanding how the introduction of a third element influences the phase stability and formation of new compounds. scribd.commatlantis.comudayton.edu
Below is a table summarizing the identified intermetallic phases in the Nd-Ru binary system based on available research.
| Phase | Pearson Symbol | Space Group | Prototype |
| NdRu | --- | --- | --- |
| NdRu₂ | cF24 | Fd-3m | MgCu₂ |
| NdRu₂ | hP12 | P6₃/mmc | MgZn₂ |
Data compiled from available research. Note that the structure for NdRu was not fully determined in the cited literature.
Thermodynamic Stability Assessments
The thermodynamic stability of intermetallic compounds is a critical factor in determining their viability for practical applications. This stability is assessed through various theoretical and experimental methods.
For other intermetallic systems, such as Ru-p-block metal compounds, density functional theory (DFT) calculations have been employed to determine formation energies and predict stable structures. wiley.com This computational approach allows for the systematic screening of potential compounds and their relative stabilities.
Specific data regarding the Gibbs free energy of mixing and critical phase transition temperatures for the Nd-Ru system are not detailed in the provided search results. The Gibbs free energy of mixing is a key thermodynamic quantity that determines the spontaneity of alloy formation and the equilibrium state of a system at a given temperature and pressure. It incorporates both the enthalpy and entropy of mixing.
Phase transition temperatures, such as melting points and solid-state transformation temperatures, are fundamental parameters in a phase diagram. These are typically determined experimentally through techniques like differential thermal analysis (DTA) and are crucial for materials processing and application design. researchgate.net
While direct studies on the mechanical stability criteria of Nd-Ru compounds are not present in the search results, the mechanical properties of intermetallic compounds are intrinsically linked to their crystal structure and bonding characteristics. Intermetallic compounds are known for their complex crystal structures which can influence their mechanical behavior. rsc.org The stability of these structures can be computationally evaluated by calculating their elastic constants. For a crystalline solid to be mechanically stable, its elastic constants must satisfy a set of criteria known as the Born stability criteria.
Phase Transformation Mechanisms
The mechanisms by which phases transform from one to another are governed by thermodynamics and kinetics, and are influenced by conditions such as temperature, pressure, and composition.
Solid-state phase transitions are common in metallic systems and can significantly alter the material's properties. In the Nd-Ru system, the dual Laves phase structures of NdRu₂ suggest the possibility of a temperature- or pressure-induced phase transition between the cubic MgCu₂ and hexagonal MgZn₂ structures. nasa.gov Such transformations are often displacive in nature and can be influenced by factors like electron concentration and atomic size ratios.
Investigations into related rare-earth systems provide insights into potential transformation behaviors. For example, in some rare earth-M-Ge compounds (where M is a transition metal), polymorphic transformations have been observed. researchgate.net The study of phase transitions under varying conditions is critical for establishing the operational limits of materials and for designing new materials with tailored properties.
Disproportionation and Recombination Processes in Rare-Earth Alloys
Disproportionation and recombination reactions are crucial in the processing of rare-earth alloys, particularly in methods like the Hydrogenation-Disproportionation-Desorption-Recombination (HDDR) process. google.com While specific studies on the Nd-Ru system are not extensively detailed in the provided literature, the behavior of analogous rare-earth alloys, such as the well-documented Nd-Fe-B system, offers significant insights into these phenomena.
In the HDDR process, a rare-earth alloy ingot is subjected to a hydrogen atmosphere, leading to hydrogenation. google.com As the temperature is increased, typically to between 750°C and 850°C, the primary magnetic phase undergoes disproportionation. google.com For instance, in Nd-Fe-B alloys, the Nd₂Fe₁₄B phase decomposes into a mixture of neodymium hydride (NdH₂₊ₓ), α-Fe, and an iron-boron phase (Fe₂B). researchgate.net This transformation is driven by the thermodynamic instability of the original phase in the presence of hydrogen at elevated temperatures.
The subsequent desorption and recombination steps are initiated by applying a vacuum. google.comresearchgate.net During this stage, hydrogen is removed from the neodymium hydride, which is followed by the recombination of the constituent phases to reform the original rare-earth compound, in this case, Nd₂Fe₁₄B. researchgate.net The recombination temperature is a critical parameter; for example, in reactively milled Nd-Fe-B powder, it was found to be 520°C. researchgate.net The final microstructure, particularly the grain size, is highly dependent on the temperatures used during the cycle, which is essential for achieving desired magnetic properties. researchgate.net
This process, illustrated by the Nd-Fe-B system, highlights a pathway for producing fine-grained microstructures necessary for high-performance magnetic materials. researchgate.net The equilibrium between the hydrogenated solid solution and the disproportionated state can be controlled by factors such as hydrogen pressure and the addition of other elements. nih.gov
Table 1: Key Stages of the HDDR Process in Nd-Fe-B Alloys
| Stage | Process | Typical Temperature | Atmosphere | Resulting Phases |
|---|---|---|---|---|
| Hydrogenation | Absorption of hydrogen | Room Temperature | Hydrogen | Nd₂Fe₁₄BHₓ |
| Disproportionation | Decomposition of the main phase | 750-850°C google.com | Hydrogen | Neodymium Hydride, α-Fe, Fe₂B researchgate.net |
Influence of Temperature and Pressure on Phase Stability
The stability of phases within the neodymium-ruthenium system is intrinsically linked to temperature and pressure. Experimental investigations of the Nd-Ru phase diagram have been conducted using methods such as differential thermal analysis, X-ray diffraction, and metallography. researchgate.net These studies reveal that the addition of ruthenium to neodymium does not cause a significant change in the transition temperatures of neodymium. researchgate.net This suggests that the fundamental phase transitions of the rare-earth component are relatively stable against alloying with small amounts of ruthenium.
The phase diagram for the Nd-Ru system has been investigated, although the ruthenium-rich side (80–100 at. % Ru) has been challenging to study due to very high melting temperatures. researchgate.net Like other lanthanides, neodymium is paramagnetic at room temperature and transitions to an antiferromagnetic state upon cooling below 20 K (-253.2 °C). wikipedia.org The performance of neodymium-based materials is significantly influenced by temperature changes. For example, neodymium iron boron (NdFeB) magnets have specific maximum operating temperatures, beyond which they can suffer irreversible loss of magnetic properties, and a Curie temperature at which they lose magnetism entirely. stanfordmagnets.com
While the effect of temperature on phase stability has been a subject of study, detailed information on the influence of pressure on the Nd-Ru system is less available in the reviewed literature. For multicomponent engineering materials, thermodynamic models like CALPHAD are crucial for calculating phase stability across a multidimensional space of temperature, pressure, and composition. unicen.edu.ar
Table 2: General Thermal Properties of Neodymium
| Property | Value |
|---|---|
| Melting Point | 1,024 °C (1,875 °F) wikipedia.org |
| Boiling Point | 3,074 °C (5,565 °F) wikipedia.org |
Computational Thermodynamics (CALPHAD) Modeling
The Calculation of Phase Diagrams (CALPHAD) method is a powerful computational approach for developing thermodynamic databases and calculating phase equilibria in multicomponent systems like Nd-Ru. unicen.edu.ar This technique involves creating mathematical models that describe the thermodynamic properties, specifically the Gibbs energy, of individual phases. unicen.edu.ar
For the Nd-Ru system, the CALPHAD approach has been used to perform systematic thermodynamic optimization. researchgate.net Researchers critically evaluate published experimental data, including phase equilibria and thermodynamic properties, to develop a self-consistent set of thermodynamic parameters. researchgate.net The Gibbs energies of the various phases in the Ln-Ru (where Ln includes Nd) binary systems are described using these parameters, often with the aid of software like Thermo-Calc. researchgate.net
In the CALPHAD modeling of the Er-Ru system, which serves as a good analogue, the liquid phase was described using an exponential model, while a solution model was applied for the solid solution. researchgate.net The intermetallic compounds, such as Er₃Ru, Er₅Ru₂, Er₃Ru₂, ErRu₂, and Er₄₄Ru₂, were treated as stoichiometric compounds. researchgate.net A similar approach is applied to the Nd-Ru system, where intermediate phases like Nd₃Ru, Nd₅Ru₂, Nd₇Ru₃, Nd₅Ru₃, and NdRu₂ are considered as stoichiometric compounds in the thermodynamic modeling. researchgate.net This modeling results in calculated phase diagrams and thermodynamic properties that show excellent agreement with available experimental data. researchgate.net
Integration of First-Principles Data for Phase Diagram Construction
To enhance the accuracy and predictive power of CALPHAD models, especially for systems with limited experimental data, first-principles (ab initio) quantum mechanics calculations are integrated into the process. researchgate.netunicen.edu.ar This combined approach leverages the strengths of both methods: the accuracy of first-principles calculations for specific properties and the ability of CALPHAD to model thermodynamic behavior over wide ranges of temperature and composition. unicen.edu.ar
First-principles calculations, based on density functional theory (DFT), can predict thermodynamic properties such as the enthalpy of formation at 0 K with accuracy comparable to experimental uncertainties. unicen.edu.ar For rare-earth-ruthenium systems, the enthalpies of formation for the intermetallic compounds are calculated using these ab initio methods. researchgate.net This data provides crucial input for the CALPHAD models.
The integration process involves fitting the first-principles data to a thermodynamic model for the phase, which then allows for interpolation and extrapolation. mdpi.com Although DFT calculations are highly accurate, adjustments are often necessary to align the results with experimental phase diagram data, as very small differences in Gibbs energy can determine the stable phases. mdpi.com This integrated approach has been successfully used to assess the thermodynamics of various rare-earth systems, leading to the construction of more reliable and comprehensive phase diagrams. researchgate.netinformahealthcare.com High-throughput first-principles calculations have also proven effective in exploring the phase stability landscape of binary ruthenium alloys, identifying previously unreported compounds and enriching the understanding of their low-temperature phase diagrams. aps.orgbyu.edu
Table 3: Intermetallic Compounds in the Neodymium-Ruthenium System
| Compound |
|---|
| Nd₃Ru |
| Nd₅Ru₂ |
| Nd₇Ru₃ |
| Nd₅Ru₃ |
| NdRu₂ |
Source: researchgate.net
Electronic Structure and Bonding Analysis of Neodymium Ruthenium 1/5
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure of materials from fundamental quantum mechanical principles. stackexchange.comwikipedia.orgmpg.de These methods aim to solve the many-body problem of interacting electrons by mapping it onto a more manageable system of non-interacting electrons moving in an effective potential. wikipedia.orgabinit.org This approach allows for the prediction of various material properties, including the electronic band structure, density of states, and chemical bonding characteristics, without the need for empirical parameters. stackexchange.com For a compound like NdRu₅, which combines a rare-earth element with a heavy transition metal, DFT calculations would be essential to understand its metallic and magnetic properties.
Electronic Band Structure Investigations
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. stackexchange.com These allowed energy ranges are known as energy bands, while the regions of forbidden energy are called band gaps. For a crystalline solid, the band structure is typically plotted along high-symmetry directions within the first Brillouin zone. openmx-square.org The shape and filling of these bands determine whether a material is a metal, semiconductor, or insulator. epfl.ch
A hypothetical band structure calculation for NdRu₅ would be expected to show a metallic character. This is because compounds formed from transition metals are often metallic. The band structure would likely feature multiple bands crossing the Fermi level, which is the energy level separating occupied and unoccupied electron states at absolute zero temperature. The 4f electrons of Neodymium and the 4d electrons of Ruthenium would contribute significantly to the bands near the Fermi level, defining the material's electronic behavior. wikipedia.orgwikipedia.org Analysis of the band dispersion—how the energy changes with the wavevector k —would reveal the effective mass of the charge carriers and provide insight into the electrical conductivity. researchgate.net
Density of States (DOS) Analysis and Fermi Level Characteristics
The Density of States (DOS) quantifies the number of available electronic states at each energy level within a material. wikipedia.orgbritneyspears.ac A high DOS at a particular energy indicates that there are many states available for occupation. wikipedia.org The DOS is crucial for understanding a material's electronic and optical properties. The value of the DOS at the Fermi level, D(E_F), is particularly important for metals, as it is directly related to electronic conductivity and specific heat.
For NdRu₅, a DOS calculation would complement the band structure analysis. levilentz.com It would likely show a continuous distribution of states with a non-zero value at the Fermi level, confirming its metallic nature. By projecting the total DOS onto the constituent atoms (PDOS), one could determine the relative contributions of Neodymium and Ruthenium orbitals to the electronic states at different energies. levilentz.com Specifically, the analysis would reveal the extent to which Neodymium's 4f states and Ruthenium's 4d states hybridize and contribute to the states around the Fermi level. Such calculations are typically performed in two steps: a self-consistent field (SCF) calculation to determine the ground-state charge density, followed by a non-self-consistent (NSCF) calculation with a denser k-point mesh to obtain an accurate DOS. researchgate.net
Electron Localization Function (ELF) for Chemical Bonding Characterization
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze chemical bonding in a chemically intuitive way. aps.orgjussieu.fr It is a measure of the probability of finding an electron in the vicinity of a reference electron. pku.edu.cn ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 is indicative of the uniform electron gas found in metallic bonds. aps.org
An ELF analysis for NdRu₅ would help to characterize the nature of the bonding between Neodymium and Ruthenium atoms. Given the metallic nature of the constituents, it is expected that the ELF would show significant regions with values around 0.5, corresponding to delocalized, metallic-like electrons. The function can reveal the spatial distribution of these bonding regions, providing a more detailed picture than a simple charge density map. jussieu.frnih.gov This analysis would clarify the degree of covalent versus metallic character in the Nd-Ru bonds.
Spin-Orbit Coupling Effects on Electronic States
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. iucr.org This interaction is particularly strong in heavy elements, where electrons move at relativistic speeds. rsc.org Both Neodymium (atomic number 60) and Ruthenium (atomic number 44) are heavy enough for SOC to play a significant role in their electronic structure. wikipedia.orgwikipedia.org SOC can lift the degeneracy of electronic states, leading to the splitting of energy bands and influencing magnetic properties. iucr.orgnih.gov
In a theoretical study of NdRu₅, the inclusion of SOC in the DFT calculations would be critical for an accurate description of the electronic states, especially near the Fermi level. rsc.orgmpg.de For Ruthenium, SOC is known to be a key ingredient in the emergence of exotic electronic and magnetic phases in its compounds. iucr.org For Neodymium, the strong SOC affects its 4f electrons, which are responsible for the magnetic properties of many neodymium-containing materials. The interplay of SOC with the crystal field and interatomic interactions in NdRu₅ would determine its detailed electronic band structure and magnetic anisotropy.
Experimental Probes of Electronic States
Experimental techniques are essential for validating and complementing theoretical predictions of the electronic structure. These methods directly probe the electronic states of a material.
X-ray Photoelectron Spectroscopy (XPS) and Other Spectroscopic Techniques for Valence Electron States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. bris.ac.uk The method is based on the photoelectric effect, where irradiating a sample with X-rays causes the emission of core-level and valence electrons. bris.ac.uk The binding energies of these emitted electrons are characteristic of the element and its chemical environment.
An XPS analysis of NdRu₅ would provide direct experimental data on its electronic properties. The core-level spectra of Neodymium (e.g., Nd 3d) and Ruthenium (e.g., Ru 3d, Ru 3p) would confirm the elemental composition and could reveal the oxidation states of the atoms in the compound. researchgate.netmdpi.com The Ru 3d region often shows significantly split spin-orbit components. thermofisher.com Analysis of the valence band spectrum, the region of low binding energies near the Fermi level, would provide a direct, albeit resolution-limited, measurement of the occupied density of states. This experimental DOS could then be compared with theoretical results from DFT calculations.
Electrical Resistivity Studies and Metallic Nature
Direct experimental investigations into the electrical resistivity of the specific intermetallic compound Neodymium-ruthenium (1/5), or NdRu₅, are not prominently available in the reviewed scientific literature. Nevertheless, a robust understanding of its likely electrical properties can be established by analyzing its constituent elements and the well-documented behavior of closely related neodymium-ruthenium intermetallic phases. The evidence strongly points towards NdRu₅ being a metallic conductor.
The metallic character of NdRu₅ is fundamentally anticipated because both of its constituent elements, neodymium and ruthenium, are metals. Intermetallic compounds formed between two metallic elements typically establish metallic bonds, which results in a delocalized sea of electrons and thus, metallic conductivity. A key indicator of this metallic state is the temperature dependence of electrical resistivity. In metallic materials, resistivity generally increases as temperature rises (exhibiting a positive temperature coefficient), primarily due to the increased scattering of conduction electrons by lattice vibrations, or phonons.
This expected metallic nature is consistently corroborated by studies on other intermetallic compounds containing both neodymium and ruthenium. Research on compounds such as NdRu₂Ge₂, NdRu₂Si₂, and NdRu₄Sn₆ uniformly confirms their metallic behavior. uj.ac.zaresearchgate.netaip.org
Detailed Research Findings on Related Compounds
While specific data for NdRu₅ remains elusive, the electrical transport properties of other Nd-Ru compounds provide valuable insights:
NdRu₂Ge₂ and NdRu₂Si₂: Investigations involving heat capacity and electrical resistivity have been conducted on these tetragonal ternary compounds. researchgate.net The temperature-dependent resistivity of both compounds is characteristic of metallic systems. researchgate.netaip.org Notably, they exhibit anomalies or distinct changes in the slope of the resistivity curve that correspond to magnetic phase transitions. NdRu₂Ge₂ undergoes two such transitions at approximately 10 K and 17 K, while NdRu₂Si₂ shows transitions at 10 K and 23 K. researchgate.net The ordering of magnetic moments below these temperatures introduces an additional, spin-dependent scattering mechanism for the conduction electrons.
NdRu₄Sn₆: Electrical resistivity measurements performed on the RRu₄Sn₆ series of compounds, including the one with neodymium (R=Nd), reveal typical metallic behavior, particularly in the temperature range of 100 K to 300 K. uj.ac.za The resistivity curves are described as being a strongly curvilinear function of temperature, a characteristic that is attributed to the interband scattering of conduction electrons involving the d-orbitals of ruthenium, which is a common feature in transition metal compounds. uj.ac.za
RRu₂Sn₂Zn₁₈ (R = Nd): The study of novel quaternary compounds like NdRu₂Sn₂Zn₁₈ further supports this trend. This compound displays clear metallic behavior, with its electrical resistivity decreasing smoothly as the temperature is lowered. jps.jp
The consistent observation of metallic conductivity across this range of neodymium-ruthenium intermetallics provides strong evidence that Neodymium-ruthenium (1/5) is also a metallic compound. Its electrical resistivity is expected to show a positive temperature coefficient, dominated by electron-phonon scattering at higher temperatures. Furthermore, should the compound exhibit magnetic ordering at low temperatures, this would likely manifest as distinct features or anomalies in its resistivity profile.
Interactive Data Table: Electrical and Magnetic Properties of Related Neodymium-Ruthenium Compounds
The following table summarizes the electrical behavior and magnetic transition temperatures for several related Nd-Ru intermetallic compounds. This data provides a comparative basis for understanding the probable characteristics of NdRu₅.
| Compound | Crystal Structure | Electrical Behavior | Magnetic Transition Temperature(s) (K) |
| NdRu₂Ge₂ | Tetragonal | Metallic | 10 and 17 researchgate.netaip.org |
| NdRu₂Si₂ | Tetragonal | Metallic | 10 and 23 researchgate.net |
| NdRu₄Sn₆ | Not specified | Metallic | Not specified uj.ac.za |
| NdRu₂Sn₂Zn₁₈ | Cubic | Metallic | Antiferromagnetic transition below 10 jps.jp |
| Note: Specific data for NdRu₅ is not available in the cited literature. This table is provided for comparative context. |
Emergent Phenomena and Quantum Materials Research in Neodymium Ruthenium 1/5
Superconductivity in Rare-Earth Ruthenium Compounds
Binary alloys of rare-earth metals and ruthenium are noted for exhibiting superconductivity at low temperatures, often in conjunction with unusual magnetic properties. lu.se The interplay between the localized 4f electrons of the rare-earth element (like neodymium) and the itinerant d-electrons of ruthenium is central to these emergent states. This interaction can lead to various ground states, including different superconducting pairing symmetries and mechanisms.
Interplay of Superconductivity and Magnetic Order
The coexistence and competition between superconductivity and magnetism are defining features of many strongly correlated electron systems. In conventional superconductors, magnetism is typically destructive to the Cooper pairs responsible for superconductivity. aps.org However, in many unconventional superconductors, including certain ruthenates, borocarbides, and iron-based pnictides, superconductivity can emerge from or coexist with a magnetically ordered state. aps.orgtandfonline.comaps.orgresearchgate.net
The nature of this interplay is complex. In some materials, like the rutheno-cuprates (e.g., RuSr₂(Eu,Ce)₂Cu₂O₁₀), weak ferromagnetism in the RuO₂ layers coexists with superconductivity in the CuO₂ layers. aip.org This is possible due to the layered crystal structure which spatially separates the two phenomena. aip.org In other systems, such as the RNi₂B₂C (R = rare earth) borocarbides, the same set of conduction electrons participates in both superconductivity and the RKKY interaction that couples the magnetic moments of the rare-earth ions. tandfonline.com This leads to a rich phase diagram with phenomena like reentrant superconductivity, where the material becomes normal again below the superconducting transition temperature due to the onset of magnetic order. tandfonline.com In the CeRh₁₋ₓIrₓIn₅ heavy fermion system, superconductivity is found to coexist with two distinct types of antiferromagnetic order. aps.org The study of how magnetic fluctuations might mediate, rather than destroy, superconductivity is a key area of research. aps.orgresearchgate.net
Table 1: Examples of Coexistence of Superconductivity and Magnetism in Ruthenium-Containing Compounds
| Compound | Superconducting Tc (K) | Magnetic Tm (K) | Type of Magnetic Order | Reference |
|---|---|---|---|---|
| RuSr₂(Gd,Ce)₂Cu₂O₈ | ~16 | ~135 | Weak Ferromagnetic | aip.org |
| Dy(Rh₀.₈Ru₀.₂)₄B₄ | ~3.7 | - | Ferromagnetic interactions | aip.org |
| CeRu₂ | ~5 | - | Complex magnetic character | bohrium.com |
| Sr₂YRuO₆ (Cu-doped) | Varies | ~27-32 | Antiferromagnetic (canted) | arxiv.org |
Theoretical Models for Pairing Symmetry (e.g., p-wave, spin-triplet)
Conventional superconductors are well-described by the Bardeen-Cooper-Schrieffer (BCS) theory, where electrons form spin-singlet (total spin S=0) pairs with s-wave (orbital angular momentum L=0) symmetry. otago.ac.nz In contrast, many unconventional superconductors are candidates for more exotic pairing symmetries.
The most studied example among ruthenates is Sr₂RuO₄, which for a long time was considered a prime candidate for spin-triplet (S=1), chiral p-wave (L=1) superconductivity. ethz.chjps.jp In a spin-triplet state, the electron spins are parallel, which is generally favored by ferromagnetic spin fluctuations. arxiv.org This chiral p-wave state is of great interest as it is predicted to be a topological superconductor, hosting exotic excitations like Majorana fermions at its edges or in vortex cores. ethz.charxiv.org However, recent experiments have challenged this picture for Sr₂RuO₄, suggesting a spin-singlet state might be more likely, and the true nature of its pairing symmetry remains an open mystery. jps.jpku.dk
Theoretical models explore various pairing states that can arise from different interactions. For instance, in systems with ferromagnetic spin fluctuations, a spin-triplet p-wave state is often predicted. arxiv.orgasminternational.org The inclusion of strong spin-orbit coupling, a feature of heavy elements like ruthenium, can mix spin-singlet and spin-triplet character and stabilize unconventional superconducting states. otago.ac.nzku.dk The study of pairing symmetry in a potential superconductor like NdRu₅ would involve searching for experimental signatures such as the behavior of the Knight shift in nuclear magnetic resonance (NMR) or the presence of time-reversal symmetry breaking.
Mechanisms of Superconductivity (e.g., Phonon-mediated, Spin-fluctuation-driven)
The "glue" that binds electrons into Cooper pairs is the central question in understanding any superconductor. In conventional materials, this pairing is mediated by phonons (quantized lattice vibrations). aps.org However, in many unconventional systems, particularly those near a magnetic instability, spin fluctuations are believed to play a crucial role. researchgate.net
Phonon-mediated Superconductivity: This mechanism is well-established and has been identified in some ruthenate compounds. For example, the superconductors LaRu₂P₂ (Tc ~4.0 K) and LaRu₂As₂ (Tc ~7.8 K) are considered to be phonon-mediated BCS superconductors. arxiv.orgresearchgate.net In some cases, strong electron-phonon coupling can lead to higher transition temperatures and features beyond the simple BCS theory. aps.org Even in strongly correlated systems, phonons can potentially mediate unconventional pairing with anisotropic gaps (e.g., d-wave). aps.org
Spin-fluctuation-driven Superconductivity: This mechanism is prominent in theories of high-temperature superconductors, heavy fermion systems, and iron-based materials. researchgate.netunt.edu The idea is that fluctuations of magnetic moments can create an effective attractive interaction between electrons. Antiferromagnetic spin fluctuations are often proposed to mediate spin-singlet d-wave pairing, while ferromagnetic fluctuations are linked to spin-triplet p-wave pairing. arxiv.orgosti.gov The relationship is complex; while spin fluctuations can drive superconductivity, they can also suppress it, and the balance between these effects determines the transition temperature. osti.gov Given the presence of magnetic Nd³⁺ ions and Ru, it is plausible that a spin-fluctuation mechanism could be relevant for superconductivity in NdRu₅.
Heavy Fermion Behavior in Rare-Earth Intermetallics
Heavy fermion materials are a class of intermetallic compounds containing rare-earth or actinide elements (like Ce, Yb, U, or Nd). wikipedia.org Their name derives from the fact that below a characteristic temperature, their conduction electrons behave as if they have an effective mass up to 1000 times that of a free electron. wikipedia.org This dramatic mass enhancement is a hallmark of strong electronic correlations.
This behavior originates from the interaction between the localized f-electrons of the rare-earth/actinide ions and the sea of itinerant conduction electrons. wikipedia.orgyale.edu At high temperatures, the f-electrons behave as isolated magnetic moments. As the temperature is lowered, they become entangled with the conduction electrons, forming composite quasiparticles with a very large effective mass. ku.dk This transition is reflected in several key physical properties:
A very large linear coefficient of specific heat (γ) at low temperatures.
An enhanced Pauli magnetic susceptibility (χ).
A large A coefficient in the T² term of the low-temperature resistivity (ρ = ρ₀ + AT²).
Heavy fermion behavior has been observed in a wide range of materials, including metals, insulators, and unconventional superconductors like CeCu₂Si₂ and UBe₁₃. wikipedia.orgku.dk Compounds based on cerium and ruthenium are a particularly rich source of materials for studying this physics. bohrium.com Furthermore, heavy-fermion characteristics have been identified in the neodymium-containing cuprate (B13416276) Nd₂₋ₓCeₓCuO₄. ku.dk The study of these systems is often focused on the vicinity of a quantum critical point, where a magnetic ordering temperature is tuned to absolute zero, and non-Fermi liquid behavior and unconventional superconductivity frequently emerge. yale.edu
Magnetic Ordering and Anisotropic Phenomena
The magnetic properties of rare-earth ruthenates are diverse, stemming from the interplay between the 4f electrons of the rare-earth ion and the 4d electrons of ruthenium. The presence of two magnetic sublattices can lead to complex ordering phenomena, including ferromagnetic, antiferromagnetic, and non-collinear spin structures like canted antiferromagnetism. aps.orgarxiv.org
Investigations of Ferromagnetic, Antiferromagnetic, and Spin-Canted Ordering
Ferromagnetism (FM): This occurs when all magnetic moments align parallel. While pure ruthenium is paramagnetic, ferromagnetism is observed in some of its alloys and compounds. wikipedia.org In the context of rare-earth compounds, the 1:5 stoichiometry is associated with ferromagnetism in analogues like NdCo₅. idu.ac.id In some rutheno-cuprates, a weak ferromagnetic component is observed to coexist with superconductivity. aip.org
Antiferromagnetism (AFM): This involves antiparallel alignment of neighboring magnetic moments. This is a very common ground state in rare-earth compounds. For example, many neodymium monopnictides (NdP, NdAs, NdSb) exhibit type-I antiferromagnetic ordering. researchgate.net In the double perovskite family, the Ru sublattices often order antiferromagnetically, as seen in Nd₂NaRuO₆, where the Ru moments adopt a type-I AFM structure and order in conjunction with the Nd moments. aps.org Similarly, the pyrochlore (B1171951) Nd₂Ru₂O₇ features AFM ordering of the Ru⁴⁺ spins at around 146 K. researchgate.net
Spin-Canted Ordering: This is a non-collinear magnetic structure where spins that are primarily antiferromagnetically aligned are slightly tilted, producing a net weak ferromagnetic moment. This canting can be caused by the Dzyaloshinskii-Moriya (DM) interaction, which is allowed in crystal structures with certain broken symmetries. arxiv.org Evidence for spin canting has been reported in several neodymium and ruthenium-based oxides. In Nd₂Ru₂O₇, the splitting between zero-field-cooled (ZFC) and field-cooled (FC) susceptibility is attributed to spin canting. researchgate.net In the double perovskite Nd₂NaRuO₆, the Nd³⁺ spins form a canted arrangement. aps.org Canted antiferromagnetic behavior has also been suggested for the ruthenate Y₅Ru₂O₁₂. wiley.com
Table 2: Magnetic Ordering in Selected Neodymium and Ruthenium Compounds
| Compound | Ordering Temperature (TN or TC) | Type of Order | Reference |
|---|---|---|---|
| NdN | ~4.2 K | Ferromagnetic | researchgate.net |
| NdSb | ~16 K | Antiferromagnetic (Type I) | researchgate.net |
| Nd₂Ru₂O₇ | ~146 K | Antiferromagnetic (Ru spins), with spin canting | researchgate.net |
| Nd₂NaRuO₆ | ~10 K | Antiferromagnetic (Ru), Canted (Nd) | aps.org |
| NdRu₄Sn₆ | - | No magnetic order observed | osti.gov |
Influence of Spin-Orbit Coupling on Magnetic Hysteresis and Anisotropy
The interplay between spin-orbit coupling (SOC) and magnetism in materials containing rare-earth elements like neodymium and 4d/5d transition metals such as ruthenium is a critical area of research. warwick.ac.ukarxiv.org SOC, the interaction between an electron's spin and its orbital motion, is particularly strong in heavier elements and plays a fundamental role in determining the magnetic anisotropy of a material—the preferential orientation of its magnetization. warwick.ac.ukaps.org This anisotropy is a key factor in the development of magnetic hysteresis, the phenomenon where the magnetization of a material lags behind changes in the external magnetic field, leading to the retention of magnetization (remanence) and the resistance to demagnetization (coercivity).
The d-electrons from ruthenium also contribute to the magnetic properties, and their behavior is sensitive to the crystal electric field environment and hybridization with the neodymium 4f states. arxiv.orgacs.org The strength of the SOC in ruthenium, a 4d transition metal, is significant and can lead to anisotropic exchange interactions. warwick.ac.ukarxiv.org These interactions, when coupled with the strong single-ion anisotropy of neodymium, can result in complex magnetic structures and enhanced magnetic hysteresis.
Pauli and Curie Paramagnetism Studies
Paramagnetism is a form of magnetism where materials are weakly attracted to an external magnetic field. wikipedia.orggoudsmitmagnetics.com This behavior arises from the presence of unpaired electrons in the material. wikipedia.org In the context of intermetallic compounds like Neodymium-Ruthenium (1/5), two primary types of paramagnetism are relevant: Curie paramagnetism and Pauli paramagnetism.
Curie Paramagnetism is associated with localized magnetic moments, which are free to orient themselves in an applied magnetic field. In the case of neodymium-ruthenium compounds, the localized 4f electrons of the neodymium ions are the primary contributors to Curie paramagnetism. These moments are largely independent of each other at high temperatures. However, as the temperature decreases, the thermal energy that randomizes the spin orientations is overcome by the ordering effects of exchange interactions, which can lead to ferromagnetic or antiferromagnetic ordering below a critical temperature (the Curie or Néel temperature, respectively). wikipedia.org
Pauli Paramagnetism originates from the alignment of the spins of delocalized, or itinerant, conduction electrons in a metal in the presence of an external magnetic field. wikipedia.orgtugraz.at This type of paramagnetism is largely independent of temperature. tugraz.at In a metallic system like a neodymium-ruthenium intermetallic, the conduction electrons, which may have contributions from both neodymium and ruthenium valence electrons, will exhibit Pauli paramagnetism. wikipedia.orgcapes.gov.br This effect is generally much weaker than Curie paramagnetism. tugraz.at
| Type of Paramagnetism | Origin | Temperature Dependence | Contributing Electrons in Nd-Ru System |
|---|---|---|---|
| Curie Paramagnetism | Localized magnetic moments | Inversely proportional to temperature (Curie's Law) | Localized 4f electrons of Neodymium ions |
| Pauli Paramagnetism | Delocalized conduction electrons | Largely independent of temperature | Conduction electrons from both Neodymium and Ruthenium |
Critical Néel Temperatures and Exchange Spin-Splitting
The critical Néel temperature (Tₙ) is the temperature above which an antiferromagnetic material transitions into a paramagnetic state. wikipedia.org Below Tₙ, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in no net external magnetic moment in the simplest case. In pyrochlore ruthenates, which are structurally related to the broader class of ruthenium-containing oxides, magnetic transitions driven by the Ru ions are observed at a higher temperature, while ordering of the rare-earth ions often occurs at a much lower temperature. aps.org For instance, in some ruthenate systems, the Néel temperature is associated with the ordering of the ruthenium spins due to dominant Ru-Ru exchange interactions. aps.org
Exchange spin-splitting refers to the energy difference between spin-up and spin-down electron states, which is induced by the exchange interaction. This interaction is a quantum mechanical effect that favors the parallel alignment of electron spins in ferromagnetic materials and antiparallel alignment in antiferromagnetic materials. In materials with strong electron correlations and spin-orbit coupling, like many 4d and 5d transition metal compounds, the exchange interactions can be complex and anisotropic. arxiv.org
In the context of a neodymium-ruthenium compound, the exchange interactions would involve Nd-Nd, Ru-Ru, and Nd-Ru pairs. The competition between these interactions, which can be ferromagnetic or antiferromagnetic, determines the ultimate magnetic ground state and the Néel temperature. iaea.org For example, studies on α-RuCl₃, a honeycomb lattice system, have shown coexisting ferromagnetic and antiferromagnetic exchange interactions between the Ru³⁺ spins. arxiv.org The presence of the neodymium ions introduces an additional set of magnetic moments that interact with the ruthenium sublattice, potentially leading to complex magnetic phase diagrams and multiple ordering temperatures. The Néel temperature in such a compound would mark the onset of long-range antiferromagnetic order, which could be a simple collinear arrangement or a more complex, non-coplanar structure. The magnitude of the Néel temperature is directly related to the strength of the exchange interactions. researchgate.net In some altermagnetic materials like RuO₂, the Néel temperature can be as high as 400-450 K. nih.gov
| Material System | Observed Magnetic Ordering | Typical Néel/Curie Temperatures | Key Interactions |
|---|---|---|---|
| Pyrochlore Ruthenates (A₂Ru₂O₇) | Antiferromagnetic ordering of Ru spins, lower temperature ordering of A-site rare-earth spins. aps.org | Varies with A-site cation. aps.org | Ru-Ru exchange, A-Ru exchange, spin-orbit coupling, crystal field effects. aps.org |
| α-RuCl₃ | Complex magnetic order with successive transitions. arxiv.org | T₁ = 14 K, T₂ = 8 K. arxiv.org | Anisotropic exchange interactions (ferro- and antiferromagnetic), strong spin-orbit coupling. arxiv.org |
| (Th,Nd)Ru₂ | Coexistence of superconductivity and spin-glass-like magnetic ordering. iaea.org | Magnetic ordering temperature depends on Nd concentration. iaea.org | Weak exchange interaction between conduction electrons and localized Nd spins. iaea.org |
| RuO₂ (Altermagnetic) | Antiferromagnetic ordering. nih.gov | ~400-450 K. nih.gov | Strong exchange interactions leading to high Tₙ. nih.gov |
Quantum Coherence in Intermetallic Systems
Quantum coherence, the ability of a quantum system to maintain a definite phase relationship between its states, is a fundamental prerequisite for the development of quantum technologies. helmholtz-berlin.de In the context of intermetallic systems, particularly those containing lanthanide elements, there is a growing interest in harnessing the quantum properties of the f-electrons for applications in quantum information processing. acs.org
Intermetallic compounds provide a versatile platform for engineering quantum coherence. The regular, crystalline arrangement of atoms allows for precise control over the local environment of the quantum bits (qubits), which in this case could be the spin states of the neodymium ions. The metallic nature of these systems also offers pathways for electrical control and readout of the quantum states.
A significant challenge in maintaining quantum coherence is decoherence, the loss of this phase relationship due to interactions with the environment. In a metallic host, the conduction electrons can be a major source of decoherence through scattering and fluctuations in the local magnetic field. However, the specific electronic structure of an intermetallic compound can also be engineered to mitigate these effects.
Recent research has demonstrated the possibility of achieving quantum coherence in heterometallic lanthanide complexes, which can be seen as molecular analogues of intermetallic systems. acs.org These studies show that it is possible to control the quantum states of individual lanthanide ions and to create interactions between them, which is a crucial step towards building quantum gates. acs.org In the broader field of quantum materials, experiments have shown that quantum coherence in the edge states of quantum Hall systems can be tuned by external gates, demonstrating active control over coherence lengths. aps.org While specific studies on quantum coherence in the "Neodymium-ruthenium (1/5)" compound were not found, the principles from related research in lanthanide-based systems and other quantum materials suggest that it could be a promising area of investigation. The unique combination of localized 4f moments with strong spin-orbit coupling (from Nd) and itinerant d-electrons (from Ru) in a well-defined crystal lattice presents a rich playground for exploring and potentially manipulating quantum coherent phenomena.
Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful local-probe technique that measures the resonant absorption of radiofrequency energy by atomic nuclei in a magnetic field. mpg.de In paramagnetic materials such as those containing neodymium (Nd) and ruthenium (Ru), the unpaired electrons from the Nd³⁺ (4f³) and potentially from the Ru 4d orbitals create strong local magnetic fields, which significantly influence the NMR spectra. nih.govcreative-biostructure.com This influence, while complicating the spectra compared to diamagnetic materials, provides a wealth of information about the electronic and magnetic structure. creative-biostructure.comrsc.org
The application of NMR to paramagnetic compounds like Neodymium--ruthenium (1/5) offers unique insights into local atomic arrangements and dynamic processes. The presence of unpaired electrons leads to large shifts in the NMR frequencies, known as hyperfine shifts, and often causes significant line broadening due to rapid nuclear relaxation. nih.govresearchgate.net The hyperfine shift is composed of two main parts: the Fermi-contact shift, arising from unpaired electron spin density at the nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron and nuclear spins. rsc.org
Structural Information : The magnitude and sign of the hyperfine shifts are exquisitely sensitive to the local coordination environment, bond distances, and angles. rsc.org By analyzing these shifts, it is possible to distinguish between different crystallographic sites within the structure. mpg.de For instance, in intermetallic compounds, NMR can probe site occupancy and local disorder, which can be difficult to resolve with diffraction methods alone. mpg.de The analysis of paramagnetic NMR spectra is often performed in synergy with theoretical calculations, such as Density Functional Theory (DFT), which help in assigning the observed resonances and interpreting the hyperfine parameters in terms of electronic structure and bonding. acs.orgnih.govacs.org
Dynamic Insights : NMR is also well-suited for studying dynamic processes over a wide range of timescales. nih.gov Information on dynamics is primarily extracted from nuclear spin relaxation times (T₁ and T₂). The paramagnetic relaxation enhancement (PRE) caused by the unpaired electrons dramatically shortens these relaxation times. nih.gov The analysis of these relaxation rates can provide information on molecular motions, diffusion, and chemical exchange phenomena within the solid state. nih.gov For instance, techniques like cross-polarization (CP) in solid-state NMR can be used to enhance the signal of less sensitive nuclei and shorten experimental times, which is particularly beneficial for studying complex materials. nih.gov
| Parameter | Information Derived | Typical Experimental Approach |
| Hyperfine Shift | Local electronic structure, spin density distribution, chemical bonding, site identification. rsc.orgacs.org | Temperature-dependent NMR measurements, comparison with diamagnetic analogues, DFT calculations. acs.orgacs.org |
| Linewidth | Local magnetic environment, dynamic processes, magnetic fluctuations. researchgate.net | Variable-temperature NMR, analysis of line shape. |
| Relaxation Times (T₁, T₂) | Molecular and spin dynamics, diffusion, exchange rates. nih.govethz.ch | Spin-echo experiments, saturation recovery, relaxation dispersion experiments. ethz.ch |
| Interactive Data Table: Illustrative NMR Parameters for Paramagnetic Systems |
NMR spectroscopy is a powerful tool for investigating magnetic phase transitions and the nature of magnetically ordered states in intermetallic compounds. researchgate.netjps.jp The hyperfine field experienced by a nucleus is directly proportional to the local magnetic susceptibility. aps.org
In the paramagnetic state, the NMR frequency shift, often called the Knight shift, typically follows a Curie-Weiss law as a function of temperature. aps.org The onset of long-range magnetic ordering (e.g., ferromagnetic or antiferromagnetic) at a critical temperature (T_C or T_N) is marked by distinct changes in the NMR spectrum. jps.jp
Transition Temperature : A sharp change in the temperature dependence of the NMR frequency shift or a sudden broadening of the spectral lines can pinpoint the magnetic ordering temperature.
Ordered State : Below the transition temperature, the development of spontaneous magnetization results in a large internal magnetic field. In a ferromagnet, this leads to a large shift in the resonance frequency. In an antiferromagnet, the cancellation of magnetic moments can lead to zero net shift, but often results in a splitting of the NMR line into multiple components corresponding to different magnetic sublattices. jps.jp For example, NMR studies on RMn₂ intermetallic compounds (where R is a rare-earth element) have successfully determined the size and orientation of Mn magnetic moments in the ordered state by analyzing the ⁵⁵Mn hyperfine fields. jps.jp Similarly, in Y(Fe₁-xMnx)₂, NMR of ⁸⁹Y was used to show that Mn moments could align either parallel or antiparallel to the Fe moments depending on the local environment. jps.jp
Resonance Spectroscopy for Magnetic Ordering
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes materials with unpaired electrons. wikipedia.orgnumberanalytics.com It is analogous to NMR but involves transitions between electron spin states instead of nuclear spin states. wikipedia.org This makes it an exceptionally sensitive tool for studying the magnetic properties of materials like Neodymium--ruthenium (1/5), which contains paramagnetic Nd³⁺ ions. numberanalytics.com
EPR spectroscopy is based on the absorption of microwave radiation by unpaired electrons placed in a strong magnetic field. The resonance condition provides information about the electron's environment through parameters like the g-factor and hyperfine couplings. libretexts.org When studying magnetic ordering, the EPR spectrum's characteristics—such as linewidth, signal intensity, and resonance field position—are monitored as a function of temperature. researchgate.net
In the high-temperature paramagnetic phase, a material typically shows a distinct EPR signal characteristic of isolated or weakly interacting magnetic ions. As the temperature is lowered towards the magnetic ordering temperature, interactions between the magnetic moments (spins) become more significant. This can lead to a shift in the g-factor and a broadening of the resonance line. At the phase transition, the onset of long-range magnetic order introduces strong internal fields, causing the paramagnetic resonance signal to change dramatically or be replaced by a new resonance signal, such as ferromagnetic resonance (FMR) or antiferromagnetic resonance (AFMR). researchgate.net Analysis of the temperature dependence of the EPR signal is therefore a common method for determining the critical temperatures and investigating the nature of spin dynamics near the phase transition. researchgate.net
| EPR Spectral Feature | Significance in Magnetic Ordering Studies |
| Resonance Field (g-factor) | Probes the local magnetic environment. Shifts can indicate changes in magnetic interactions approaching the transition. |
| Linewidth (ΔH) | Sensitive to spin-spin and spin-lattice relaxation processes. Often broadens significantly near a magnetic transition due to critical fluctuations. |
| Signal Intensity | Proportional to the magnetic susceptibility. Its temperature dependence can be used to track the transition from paramagnetic to ordered behavior. |
| Interactive Data Table: Application of EPR Features in Magnetic Studies |
Raman Spectroscopy for Vibrational and Electronic Properties
Raman spectroscopy is an optical technique that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The energy difference between the incident and scattered photons corresponds to the energy of vibrational, rotational, or other low-frequency modes in the system. wikipedia.org In solid-state materials like Neodymium--ruthenium (1/5), Raman spectroscopy is a powerful probe of both lattice vibrations (phonons) and electronic excitations. aps.orgaps.org
Vibrational Properties : The Raman spectrum of a crystal provides a structural fingerprint, with the number, frequency, and symmetry of the observed peaks being determined by its crystal structure. aps.orgarxiv.org For an intermetallic compound, the spectrum would feature modes corresponding to the vibrations of the constituent atoms (e.g., Nd-Ru and Ru-Ru bonds). By using polarized light, the symmetry of these vibrational modes can be determined experimentally, which, when combined with first-principles calculations, allows for a definitive assignment of each peak to specific atomic motions. aps.orgarxiv.org Changes in the phonon spectra, such as frequency shifts or the appearance of new modes, can signal a structural phase transition or indicate the presence of significant spin-phonon coupling if they correlate with the magnetic ordering temperature. researchgate.net
Electronic Properties : Beyond lattice vibrations, Raman scattering can also probe low-energy electronic transitions. researchgate.net In compounds containing rare-earth ions like Nd³⁺, a key application is the observation of Crystal-Field Excitations (CFE). researchgate.netresearchgate.net The electric field generated by the surrounding ions in the crystal lattice (the "crystal field") lifts the degeneracy of the Nd³⁺ ion's 4f electronic orbitals, creating a set of energy levels. Raman spectroscopy can induce and detect transitions between these crystal-field levels. aps.org Observing these CFEs is crucial as they provide direct information about the local symmetry of the Nd site and the strength of the crystal-field interactions, which are fundamental parameters governing the magnetic anisotropy of the material. researchgate.netaps.org
| Excitation Probed by Raman | Information Obtained |
| Phonons (Lattice Vibrations) | Crystal structure and symmetry, bond strengths, structural phase transitions, spin-phonon coupling. arxiv.orgresearchgate.net |
| Crystal-Field Excitations (CFE) | Local electronic structure of the Nd³⁺ ion, magnetic anisotropy, strength of crystal-field interactions. researchgate.netresearchgate.netaps.org |
| Magnons (in ordered state) | Spin-wave dispersions, magnetic exchange interactions. wikipedia.org |
| Interactive Data Table: Probes and Information from Raman Spectroscopy |
Computational and Theoretical Modeling of Neodymium Ruthenium 1/5
Ab-initio Methods for Predicting Exchange Energies and Interatomic Distances
Ab-initio, or first-principles, calculations are foundational to the computational study of materials, as they derive from quantum mechanics without reliance on empirical models. northwestern.edu These methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the ground-state properties of intermetallic compounds. northwestern.edu For RE-TM systems, common approaches include the local density approximation (LDA) and the generalized gradient approximation (GGA) for the exchange-correlation functional, which describes the quantum mechanical effects of electron interactions. osti.gov
Beyond structural parameters, ab-initio calculations are a powerful tool for determining the magnetic properties of these materials. nih.gov They can compute local magnetic moments on each atom and the exchange coupling parameters between them. researchgate.net The magnetic behavior of RE-TM compounds is a complex interplay between the localized 4f electrons of the rare earth element and the itinerant 3d or 4d electrons of the transition metal. researchgate.net In compounds like RCo₅, the magnetic moments originate mainly from the transition metal's 3d electrons and the rare earth's 4f electrons. science.gov First-principles calculations can unravel these interactions to predict whether the compound will exhibit ferromagnetic or other types of magnetic ordering and estimate its Curie temperature (Tc). researchgate.net For example, in studies of SmCo₅, DFT calculations have been used to investigate how doping affects magnetic moment and magnetocrystalline anisotropy energy (MAE), a critical factor for permanent magnet performance. osti.gov
Table 1: Representative Interatomic Distances in a Hexagonal CaCu₅-type Structure (Illustrative) This table illustrates typical near-neighbor distances that would be determined via ab-initio calculations for a compound like NdRu₅ crystallizing in the common RETM₅ structure. The values are conceptual.
| Atomic Pair | Crystallographic Sites | Calculated Distance (Å) |
|---|---|---|
| Nd - Ru | 1a - 2c | ~3.20 |
| Nd - Ru | 1a - 3g | ~3.15 |
| Ru - Ru | 2c - 3g | ~2.55 |
| Ru - Ru | 3g - 3g | ~2.50 |
Phonon Calculations for Dynamic Stability and Thermodynamic Properties
Phonon calculations are essential for assessing the dynamic stability of a predicted crystal structure and for determining its thermodynamic properties at finite temperatures. researchgate.net The primary method used is Density Functional Perturbation Theory (DFPT), which calculates the forces on atoms when they are slightly displaced from their equilibrium positions. researchgate.net These forces are used to construct a dynamical matrix, and its diagonalization yields the phonon frequencies and dispersion curves. researchgate.net
A key indicator of a material's dynamic stability is the absence of imaginary (represented as negative) frequencies in its phonon dispersion curves throughout the Brillouin zone. researchgate.net The presence of such frequencies would indicate that the structure is unstable and would spontaneously distort into a lower-energy configuration. researchgate.net
Once the phonon dispersion is calculated, the phonon density of states (DOS) can be derived. The phonon DOS is crucial for calculating various thermodynamic properties using the quasi-harmonic approximation. researchgate.net These properties include the vibrational contributions to the Helmholtz free energy, entropy, and specific heat capacity at constant volume (Cv) as a function of temperature. researchgate.net For example, investigations into other ruthenium-based intermetallics have successfully predicted the temperature and pressure variation of heat capacity, thermal expansion, and other thermodynamic quantities. researchgate.net While specific phonon calculations for NdRu₅ were not found, this methodology is standard for confirming the stability and characterizing the thermal behavior of new intermetallic compounds.
Table 2: Illustrative Thermodynamic Properties Derived from Phonon Calculations This table provides a conceptual representation of how thermodynamic properties of a stable intermetallic compound would vary with temperature, as determined from phonon calculations.
| Temperature (K) | Helmholtz Free Energy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity, Cv (J/mol·K) |
|---|---|---|---|
| 100 | -1.5 | 25 | 90 |
| 300 | -15.0 | 95 | 145 |
| 500 | -45.0 | 140 | 148 |
| 1000 | -160.0 | 200 | 150 |
Computational Approaches for Electronic Structure (Green's Function, Equation of Motion)
While standard DFT is powerful for ground-state properties, more advanced techniques like Green's function and Equation of Motion (EOM) methods are employed to gain deeper insights into the electronic structure, particularly regarding excited states and electron correlation effects. These methods can provide a more accurate description of phenomena like photoemission spectra.
However, the application of these specific advanced methods to complex RE-TM intermetallics like NdRu₅ is not widely documented in general literature. A more common and fundamental computational approach is the calculation of the electronic band structure and the density of states (DOS) using DFT. arxiv.orgacs.org The electronic DOS describes the number of available electronic states at each energy level. The states near the Fermi level are particularly important as they govern the material's conductivity and magnetic properties. arxiv.org
Table 3: Conceptual Description of Partial Density of States (PDOS) Contributions This table conceptually outlines the expected primary contributions to the electronic density of states for NdRu₅.
| Orbital | Energy Range Relative to Fermi Level (EF) | Expected Characteristics |
|---|---|---|
| Nd 4f | Typically localized, narrow bands | Crucial for localized magnetic moments and magnetocrystalline anisotropy. |
| Ru 4d | Broad bands, spanning the Fermi level | Dominates the conduction properties and mediates magnetic exchange interactions. |
| Nd 5d, 6s | Delocalized, contribute to conduction | Hybridizes with Ru 4d states, contributing to chemical bonding and electronic transport. |
Predictive Structure/Property Relationships via Computational Chemistry
Computational chemistry provides a powerful framework for establishing predictive relationships between the atomic structure of a material and its macroscopic properties. nih.gov For RE-TM intermetallics, DFT-based calculations are a cornerstone of this approach, enabling the systematic investigation of how changes in composition and crystal structure affect magnetic and electronic properties. osti.gov
This predictive capability is especially valuable for materials design. For example, by computationally modeling the effects of doping—substituting one element for another—researchers can perform "what-if" scenarios to search for improved materials. osti.gov In the context of the RETM₅ family, studies have shown how substituting Co with Fe or Ni in YCo₅ can shift the Fermi level and modify the electronic density of states, thereby altering the magnetic properties. osti.gov Similarly, calculations can predict how introducing interstitial atoms (like nitrogen or carbon) or creating vacancies might affect the stability and properties of the host lattice. researchgate.net
For NdRu₅, this approach could be used to predict how substituting Nd with another rare earth element or Ru with a different transition metal (e.g., Fe, Co) would impact its saturation magnetization, magnetic anisotropy, and thermodynamic stability. These theoretical predictions serve as a guide for experimental synthesis, focusing efforts on the most promising compositions for specific applications, such as permanent magnets or high-temperature structural materials. nih.gov
Table 4: Hypothetical Structure-Property Predictions for a Doped NdRu₅ System This table illustrates how computational chemistry could be used to predict the effect of a hypothetical dopant M on the intrinsic magnetic properties of NdRu₅.
| Compound | Calculated Saturation Magnetization (μB/f.u.) | Calculated Anisotropy Energy (MJ/m³) | Predicted Stability |
|---|---|---|---|
| NdRu₅ (pure) | X | Y | Stable |
| Nd(Ru0.9M0.1)₅ | X + ΔX | Y + ΔY | Dependent on M |
Multiscale Modeling Approaches for Complex Intermetallics
While ab-initio methods provide a precise description at the atomic scale, they are computationally too intensive to model the larger-scale phenomena that govern the extrinsic properties of real materials. Multiscale modeling bridges this gap by linking different computational methods across various length and time scales.
For a magnetic intermetallic like NdRu₅, a typical multiscale approach would involve using parameters derived from DFT calculations (such as exchange energies and magnetocrystalline anisotropy constants) as inputs for higher-level models. researchgate.net Micromagnetic simulations, for example, can use these ab-initio parameters to model magnetic phenomena on the scale of nanometers to micrometers. This allows for the study of complex magnetic structures, such as the formation and movement of magnetic domain walls, which are critical for determining extrinsic properties like the coercivity of a permanent magnet.
This hierarchical approach allows for the prediction of the performance of a bulk material by building upon a quantum-mechanical foundation. It can help explain the often-observed gap between the theoretically possible and experimentally achieved properties of a material by accounting for the influence of microstructure, defects, and grain boundaries. For complex RE-TM intermetallics, multiscale modeling is therefore an indispensable tool for connecting fundamental physics to real-world material performance.
Microstructural Characterization and Defect Engineering
Analysis of Grain Size and Crystallite Morphology
The size, shape, and orientation of grains (or crystallites) are fundamental microstructural features that significantly influence the mechanical and physical properties of a material. For instance, in many alloys, a finer grain size can lead to increased strength and ductility at room temperature.
The analysis of grain size and morphology is typically conducted using microscopic techniques. Scanning Electron Microscopy (SEM) is widely used to observe the surface morphology and grain structure of prepared samples. For higher resolution and to observe features within the grains, Transmission Electron Microscopy (TEM) is employed. Techniques like Electron Backscatter Diffraction (EBSD) can provide quantitative data on grain size distribution, grain boundary characteristics, and crystallographic texture.
In as-cast intermetallic alloys, a dendritic (tree-like) morphology is common, resulting from the solidification process. Subsequent heat treatments (annealing) can transform this into a more uniform, equiaxed grain structure through recrystallization. The morphology of crystallites in materials synthesized via thin-film deposition can be highly dependent on the process parameters, potentially resulting in columnar or nanocrystalline structures.
Table 1: Illustrative Data for Grain Size Analysis This table outlines the typical data collected during grain size analysis. Specific values for Neodymium--ruthenium (1/5) are not available in the reviewed literature.
| Processing Condition | Analytical Method | Observed Morphology | Average Grain/Crystallite Size |
|---|---|---|---|
| As-Synthesized (e.g., Arc-Melting) | SEM / Optical Microscopy | Typically Dendritic or Cellular | Data not available for this composition |
| Annealed (Heat Treated) | SEM / EBSD | Typically Equiaxed Recrystallized Grains | Data not available for this composition |
| Thin-Film Deposition | TEM / XRD | Columnar, Nanocrystalline, or Amorphous | Data not available for this composition |
Investigation of Defects and Their Influence on Material Behavior
Crystalline defects are interruptions in the regular, periodic arrangement of atoms within a crystal. While often perceived as flaws, the controlled introduction of defects is a powerful tool in materials science to manipulate electronic and mechanical properties. In intermetallic compounds, several types of defects are of primary importance:
Point Defects: These include vacancies (a missing atom from a lattice site) and anti-site defects (where an atom of one element occupies a site normally reserved for another). In B2-type intermetallics, for example, the type and concentration of point defects can vary significantly with composition and temperature, strongly influencing the material's properties.
Line Defects (Dislocations): These are one-dimensional defects that govern the plastic deformation of crystalline materials. Their density and mobility determine the material's strength and ductility.
Planar Defects (Grain Boundaries): These are the interfaces between individual grains. Grain boundaries can act as barriers to dislocation motion, thus increasing strength. However, they can also be sites for the initiation of corrosion or fracture.
The investigation of these defects requires advanced characterization techniques. High-resolution TEM (HRTEM) can directly visualize dislocations and grain boundary structures. Techniques such as positron annihilation spectroscopy can be used to study vacancy-type defects. The influence of these defects is profound; for instance, defects can act as scattering centers for electrons, affecting electrical resistivity, or pin magnetic domain walls, influencing magnetic coercivity.
Control of Microstructure through Processing Parameters
The final microstructure of an alloy is not an intrinsic property but is a direct result of its processing history. urfu.ru By carefully controlling processing parameters, it is possible to engineer the microstructure to achieve desired properties.
Key processing parameters include:
Solidification/Cooling Rate: Rapid solidification from the melt can suppress the formation of equilibrium phases and lead to the creation of non-equilibrium structures, such as supersaturated solid solutions or even amorphous (glassy) metals. urfu.ru This can result in exceptionally fine grain sizes and unique properties.
Heat Treatment (Annealing): The temperature and duration of post-synthesis heat treatments are critical. Annealing can be used to relieve internal stresses, homogenize the chemical composition, and control grain growth through recrystallization. For precipitation-strengthened alloys, annealing schedules are designed to control the size, morphology, and distribution of secondary phase particles.
Deposition Parameters (for Thin Films): In methods like sputtering or chemical vapor deposition (CVD), parameters such as substrate temperature, deposition rate, and chamber pressure have a direct impact on the resulting film's crystallographic orientation, grain size, and defect density.
Table 2: Influence of Processing on Microstructural Outcomes This table illustrates the general relationship between processing parameters and resulting microstructural features in intermetallic alloys.
| Processing Parameter | Typical Effect on Microstructure | Controllable Material Properties |
|---|---|---|
| Increasing Cooling Rate | Refinement of grain size; formation of metastable or amorphous phases | Strength, Hardness, Ductility |
| Annealing Temperature | Controls recrystallization, grain growth, and phase precipitation | Strength, Ductility, Thermal Stability |
| Annealing Time | Affects the extent of grain growth and coarsening of precipitates | Mechanical Strength, Creep Resistance |
| Deposition Temperature (Thin Films) | Influences crystallinity, texture, and surface morphology | Electrical Resistivity, Optical Properties |
Advanced Applications and Future Research Directions
Exploration of Neodymium-Ruthenium (1/5) in Catalysis
Ruthenium is a well-established catalyst, and its alloys, particularly intermetallic compounds, are prized for their unique electronic structures and surface properties that can lead to enhanced catalytic activity and stability. rsc.orgmdpi.com The inclusion of rare-earth elements like neodymium can further modify the catalytic behavior. Some researchers suggest that combining rare-earth metals with active transition metals can induce charge transfer, creating negatively charged active sites that weaken the chemical bonds of adsorbed molecules, thereby lowering the energy required for their dissociation. mdpi.com
Recent studies have focused on RE-Ru intermetallics for various catalytic processes, most notably ammonia (B1221849) synthesis. Ternary intermetallic electrides such as La-Co-Si and La-Fe-Si, when loaded with ruthenium, have shown that the intermetallic support can conspicuously promote N₂ dissociation. acs.org In a study on Ru-supported RScSi (R = La, Ce, Pr, Nd, Sm, Gd) catalysts, the performance for ammonia synthesis was found to follow the lanthanide series, with Ru/NdScSi showing significant activity. researchgate.net This suggests that the choice of rare-earth element directly influences the catalytic mechanism, possibly through its effect on hydride formation and electronic properties. researchgate.net For a hypothetical Ru-rich compound like NdRu₅, the high concentration of catalytically active ruthenium, combined with the electronic promotion from neodymium, could offer significant potential. The precise arrangement of atoms in an ordered intermetallic structure can create highly specific active sites, potentially leading to superior performance compared to disordered alloys. mdpi.com
Potential for High-Temperature Structural Applications
Intermetallic compounds are a promising class of materials for high-temperature structural applications due to their strong atomic bonding, which often results in high melting points, good corrosion resistance, and high strength. osti.gov Ruthenium aluminide (RuAl), another B2-type intermetallic, is noted for its exceptionally high melting temperature (2050°C), good intrinsic deformability, and high creep strength. osti.govosti.gov At 1050°C, RuAl can sustain stresses approximately 25 times higher than NiAl at a fixed creep rate. osti.gov
However, the high-temperature oxidation resistance of ruthenium-containing alloys can be a challenge. Elemental ruthenium exhibits poor oxidation properties above 1000°C due to the formation of volatile ruthenium oxides. osti.govwikipedia.org Studies on Ni-base superalloys show that while ruthenium is added to prevent the formation of undesirable phases, it can degrade oxidation resistance through the vaporization of its oxides. scientific.netfau.de Alloying with other elements is a key strategy to mitigate this. In the Ru-Al system, alloying with chromium was found to improve oxidation resistance compared to molybdenum additions. purdue.edu A single-phase Ru(Cr,Al) alloy demonstrated a good combination of mechanical properties and oxidation resistance. purdue.edu For a prospective NdRu₅ compound, its utility at high temperatures would critically depend on its phase stability, melting point, and, most importantly, its ability to form a stable, protective oxide layer, which would likely require ternary or quaternary alloying additions.
Table 1: Comparison of Mechanical and Physical Properties of RuAl-based Intermetallics
| Material/Composition (at.%) | Property | Value | Reference(s) |
|---|---|---|---|
| RuAl | Melting Point | 2050°C | osti.gov |
| RuAl | Room Temp. Yield Strength | ~535 MPa | purdue.edu |
| RuAl-Ru(Cr) | Fracture Toughness | 38 MPa√m | purdue.edu |
| Single Phase Ru(Cr,Al) | Fracture Toughness | 68 MPa√m | purdue.edu |
| NiAl | Resistivity (as-deposited) | 45.5 ± 1.5 µΩ·cm | psu.edu |
| RuAl | Resistivity (as-deposited) | 157 ± 4 µΩ·cm | psu.edu |
Materials Design Principles for Novel Intermetallic Compounds
The design of new intermetallic compounds with targeted properties relies on fundamental principles governing their formation and stability. Key factors include the relative atomic sizes of the constituent elements, their electronegativity, and valence electron concentrations, famously summarized in the Hume-Rothery rules. For intermetallics, the formation of strong heteronuclear bonds due to electronic dissimilarity between the metals leads to long-range structural order and modified electronic properties. mdpi.com
This atomic ordering is crucial for catalytic applications, as it allows for precise control over the geometry and nuclearity of active sites. mdpi.com The successful synthesis of ordered intermetallics depends on balancing the thermodynamic driving force with the kinetic energy barriers. oaepublish.com While high-temperature annealing is a traditional method to achieve thermodynamically stable phases, it often yields large, agglomerated particles with low surface area, which is detrimental for catalysis. oaepublish.com Modern design strategies therefore focus on rational synthesis approaches, such as low-temperature solution chemistry, to create nanostructured intermetallics, including metastable phases that may offer unique catalytic benefits. rsc.orgoaepublish.com The goal is to move beyond trial-and-error methods toward predictive design, using computational tools to guide experimental synthesis. oaepublish.com
Comparative Studies with Other Rare-Earth Ruthenium Compounds
Investigating trends across the rare-earth series provides valuable insight into the properties of specific compounds. Studies on the RERu₂ Laves phase (RE = Pr, Nd, Sm) using density functional theory (DFT) show how properties evolve with the filling of the 4f electron shell. niscpr.res.in The calculated lattice parameters and magnetic moments for NdRu₂ are in good agreement with experimental data. niscpr.res.in Such studies confirm the metallic character of these compounds and reveal a mixed covalent-ionic bonding nature. niscpr.res.in
Magnetism is a key property that varies significantly across the RE-Ru series. For instance, in RERu₂Si₂ compounds, NdRu₂Si₂ exhibits two magnetic phase transitions at 10 K and 23 K. scribd.com Ab initio calculations on LaRu₂, a superconductor, and NdRu₂, a ferromagnet, revealed that in these compounds, the electron spin at the Ru sites is effectively unpolarized. arxiv.org The magnetism is driven by the localized rare-earth moments, with the 4d Ru electrons forming broad conduction bands that mediate the magnetic interaction. arxiv.org This is a crucial finding, as it suggests that in a compound like NdRu₅, the magnetic properties would be dominated by the Nd ions, but the nature of the magnetic ordering would be heavily influenced by the electronic structure of the ruthenium-dominated matrix.
Table 2: Calculated Properties of RERu₂ (RE = Pr, Nd, Sm) Compounds
| Compound | Calculated Lattice Parameter (Å) | Calculated Bulk Modulus (GPa) | Magnetic Moment (μB/f.u.) | Reference(s) |
|---|---|---|---|---|
| PrRu₂ | 7.608 | 196.5 | 1.69 | niscpr.res.in |
| NdRu₂ | 7.589 | 190.1 | 2.11 | niscpr.res.in |
| SmRu₂ | 7.559 | 185.3 | 0.12 | niscpr.res.in |
Theoretical Frameworks for Predicting Undiscovered Phases
Given the lack of experimental data for many potential intermetallic phases like NdRu₅, theoretical and computational frameworks are indispensable for predicting their existence, stability, and properties. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for thermodynamically modeling multicomponent systems. researchgate.nettandfonline.cominformahealthcare.com By integrating experimental data with thermodynamic models, CALPHAD can be used to construct phase diagrams, which are essential for materials design and processing. informahealthcare.com For example, the Er-Ru binary system was recently modeled using a combination of CALPHAD and ab initio calculations to determine the enthalpies of formation for known intermetallic compounds. tandfonline.comresearchgate.net
First-principles calculations based on Density Functional Theory (DFT) are used to calculate the formation energy of a hypothetical compound. aip.org To predict thermodynamic stability, the calculated energy is compared against the "convex hull" of stability, which is formed by the energies of all known stable phases in that chemical system. aip.org If the new compound's energy lies on or below the hull, it is predicted to be stable. aip.org This high-throughput computational screening, often accelerated by machine learning algorithms, allows researchers to efficiently explore vast compositional spaces and identify promising new stable or metastable compounds for synthesis. researchgate.netaps.org Such an approach would be the primary method to determine if a NdRu₅ phase could be thermodynamically stable or synthetically accessible.
Methodological Advancements in Characterization and Synthesis Techniques
The discovery and development of novel intermetallics, especially those with complex or metastable structures, are driven by advances in synthesis and characterization methods. While traditional synthesis involves high-temperature solid-state reactions, these methods offer little control over particle size and morphology. oaepublish.com
Modern advancements include:
Low-Temperature Solution-Phase Synthesis: Wet-chemical methods provide a platform for synthesizing size- and shape-tunable nanoparticles of alloys and intermetallics, including metastable phases that are inaccessible through bulk methods. rsc.orgscilit.com
Metastable Synthesis: Techniques are being developed to intentionally create metastable intermetallics, which can possess extraordinary catalytic activity. acs.org This includes room-temperature electrochemical deposition and topochemical synthesis using gas-solid reactions. acs.orgacs.org
High-Resolution Characterization: For structurally complex intermetallics, advanced characterization techniques are crucial. High-resolution synchrotron powder diffraction is essential for solving complex crystal structures from polycrystalline samples, especially when single crystals cannot be grown. researchgate.netscispace.comupc.edumdpi.comcambridge.org This technique allows for the precise determination of lattice parameters and the detection of subtle phase transitions, which is critical for understanding structure-property relationships. cambridge.org
These advanced methods would be vital for any attempt to synthesize and verify a novel phase like Neodymium-Ruthenium (1/5).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
